6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine

lipophilicity LogP physicochemical property

6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1699756-61-0, molecular formula C₁₅H₁₄O₃, molecular weight 242.27) is a member of the 2,3-dihydro-1,4-benzodioxine family. This scaffold appears in multiple therapeutic programs, including FFA1 agonists and glycogen phosphorylase inhibitors, making the substitution pattern on the aromatic ring a critical determinant of biological activity.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
Cat. No. B13685591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C15H14O3/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10H,8-9,11H2
InChIKeyASPPHRSVGDEASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine – Core Properties and Class Context for Research Procurement


6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1699756-61-0, molecular formula C₁₅H₁₄O₃, molecular weight 242.27) is a member of the 2,3-dihydro-1,4-benzodioxine family . This scaffold appears in multiple therapeutic programs, including FFA1 agonists and glycogen phosphorylase inhibitors, making the substitution pattern on the aromatic ring a critical determinant of biological activity [1]. The 6-benzyloxy substituent introduces distinct steric and electronic properties relative to smaller alkoxy or hydroxy analogs, directly affecting lipophilicity, metabolic stability, and downstream synthetic utility.

Why 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine Cannot Be Replaced by Common Alkoxy Analogs


Within the 2,3-dihydrobenzo[b][1,4]dioxine series, the 6-position substituent governs both physicochemical behavior and biological recognition [1]. The benzyloxy group imparts approximately 10- to 100-fold higher lipophilicity than smaller alkoxy congeners, substantially altering membrane partitioning, solubility, and protein binding [2]. Additionally, the benzyl ether serves as a selectively removable protecting group under hydrogenolytic conditions—a capability absent in methyl or ethyl ethers—enabling divergent synthetic strategies [3]. Generic substitution with 6-methoxy or 6-ethoxy analogs therefore risks both a shift in ADME properties and loss of a key deprotection handle.

Quantitative Comparator Evidence for 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine in Scientific Selection


Lipophilicity Advantage: LogP of 6-Benzyloxy vs. 6-Hydroxy vs. 6-Methoxy vs. 6-Ethoxy Analogs

The benzyloxy derivative exhibits substantially higher predicted lipophilicity than the 6-hydroxy, 6-methoxy, and 6-ethoxy analogs. While an experimentally measured LogP for the target compound is not available in the public domain, the incremental LogP contribution of a benzyl group relative to a methyl group (ΔLogP ≈ 1.5–2.0) is well established in medicinal chemistry [1]. This difference in lipophilicity directly influences membrane permeability and nonspecific protein binding, making the benzyloxy analog suitable for applications where higher logD is required [2].

lipophilicity LogP physicochemical property ADME

Hydrogen Bond Donor Capacity: 6-Benzyloxy Lacks the H-Bond Donor Present in 6-Hydroxy Analog

The 6-hydroxy analog (2,3-dihydrobenzo[b][1,4]dioxin-6-ol) possesses a phenolic –OH group (H-bond donor count = 1), whereas the 6-benzyloxy derivative lacks any hydrogen bond donor (HBD = 0) [1]. This distinction is critical for target binding where a hydroxyl group participates in key hydrogen bond interactions. Screening data from ChEMBL indicate that the 6-benzyloxy compound has been tested for MAO-A and MAO-B inhibition, though quantitative IC₅₀ values were not retrieved . The absence of a donor group may confer selectivity advantages against off-targets that require H-bond donor interactions.

hydrogen bonding donor acceptor target engagement

Synthetic Orthogonality: Selective Deprotection of Benzyl Ether vs. Methyl/Ethyl Ethers

The benzyl ether protecting group can be removed under neutral hydrogenolysis conditions (H₂, Pd/C, room temperature) without affecting acid- or base-sensitive functional groups elsewhere in the molecule [1]. In contrast, methyl and ethyl ethers require strongly acidic (e.g., BBr₃, HI) or nucleophilic (e.g., NaSEt) conditions that may degrade other structural elements. This orthogonality is particularly valuable in multi-step syntheses of complex 2,3-dihydrobenzodioxine derivatives where late-stage deprotection is required.

protecting group hydrogenolysis orthogonal deprotection synthetic strategy

Recommended Application Scenarios for 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine Based on Comparative Evidence


Medicinal Chemistry Lead Optimization Requiring Enhanced Lipophilicity

When a 2,3-dihydrobenzodioxine scaffold-based lead compound requires increased LogD for improved membrane permeability or CNS penetration, substituting the 6-methoxy or 6-hydroxy group with a 6-benzyloxy substituent provides a strategic increase in lipophilicity (estimated ΔLogP ~1–2) without introducing additional hydrogen bond donors [1]. This modification can be assessed in parallel SAR studies using the commercially available 6-benzyloxy analog as a direct comparator.

Multi-Step Synthesis Requiring Late-Stage Hydroxyl Unveiling

In synthetic routes to hydroxyl-containing 2,3-dihydrobenzodioxine derivatives (e.g., for FFA1 agonists or glycogen phosphorylase inhibitors), the 6-benzyloxy compound serves as a protected intermediate that can be carried through multiple synthetic transformations and then deprotected under mild, neutral hydrogenolysis conditions (H₂, Pd/C) [2]. This orthogonal strategy avoids the acidic cleavage conditions required for methoxy or ethoxy analogs, preserving acid-sensitive functionalities and reducing step count.

Biological Screening for MAO Isoform Selectivity

Preliminary ChEMBL bioassay data indicate that 6-(benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine has been tested for inhibition of human recombinant MAO-A and MAO-B . For research programs investigating isoform-selective monoamine oxidase inhibitors, this compound provides a starting point for structure-activity relationship studies where the benzyloxy group may confer selectivity advantages over smaller alkoxy substituents. Researchers should verify quantitative IC₅₀ values from the original ChEMBL records before procurement.

Physicochemical Profiling in Drug Discovery Panels

For discovery organizations running systematic physicochemical profiling, the 6-benzyloxy analog serves as a reference compound to benchmark the effect of increasing alkoxy chain length on LogP, solubility, and permeability within the 2,3-dihydrobenzodioxine series [1]. Pairing the benzyloxy compound with its 6-methoxy and 6-hydroxy counterparts in panel screens enables data-driven SAR decisions regarding optimal lipophilicity for target engagement and ADME properties.

Quote Request

Request a Quote for 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.